

# The Impact of Finasteride on Steroidogenesis and Neurosteroid Synthesis: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Fenesterin.*

Cat. No.: B12294856

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Finasteride, a synthetic 4-azasteroid, is a potent inhibitor of 5 $\alpha$ -reductase, the enzyme responsible for converting testosterone into the more potent androgen, dihydrotestosterone (DHT). While its clinical applications in treating benign prostatic hyperplasia and androgenetic alopecia are well-established, its biochemical effects extend far beyond the androgen pathway. By inhibiting 5 $\alpha$ -reductase, finasteride significantly alters the landscape of steroidogenesis, leading to measurable changes in a wide array of hormones and neuroactive steroids. This technical guide provides an in-depth analysis of finasteride's mechanism of action, its quantitative effects on key steroids and neurosteroids, detailed experimental protocols for assessing these changes, and a visualization of the core biochemical and logical pathways involved.

## Core Mechanism of Action: Inhibition of 5 $\alpha$ -Reductase

Finasteride functions as a competitive and specific inhibitor of 5 $\alpha$ -reductase, particularly the type II and type III isozymes.<sup>[1][2][3]</sup> This enzyme is a critical rate-limiting step in the metabolism of several key steroid hormones.<sup>[4]</sup> Its primary role is the reduction of the double bond at the C4-5 position of the steroid's A-ring.

The most well-documented reaction catalyzed by 5 $\alpha$ -reductase is the conversion of Testosterone to 5 $\alpha$ -Dihydrotestosterone (DHT).[\[5\]](#)[\[6\]](#) However, its activity is not limited to androgens. The enzyme also metabolizes other steroid precursors:

- Progesterone is converted to 5 $\alpha$ -Dihydroprogesterone (5 $\alpha$ -DHP).[\[7\]](#)[\[8\]](#)
- Deoxycorticosterone is converted to 5 $\alpha$ -Dihydrodeoxycorticosterone (5 $\alpha$ -DHDOC).[\[7\]](#)[\[8\]](#)

These 5 $\alpha$ -reduced metabolites are not merely intermediates; they are precursors to potent neuroactive steroids, such as allopregnanolone, which have significant modulatory effects on the central nervous system.[\[8\]](#) Finasteride's inhibition of this enzyme, therefore, initiates a cascade of hormonal shifts, disrupting the typical balance of both the steroidogenic and neurosteroidogenic pathways.

**Caption:** Finasteride's site of action in the steroidogenesis pathway.

## Quantitative Effects of Finasteride on Steroidogenesis

Finasteride administration leads to predictable and significant alterations in the concentrations of various steroids. The most pronounced effects are a dramatic decrease in DHT and a reciprocal, albeit smaller, increase in testosterone.

## Impact on Androgens: Testosterone and DHT

The inhibition of testosterone's conversion results in a systemic decrease in DHT levels across multiple tissues, including serum, the prostate, and the scalp.[\[9\]](#)[\[10\]](#)[\[11\]](#) Consequently, testosterone levels often see a modest increase, typically remaining within the normal physiological range.[\[9\]](#)[\[12\]](#)[\[13\]](#)

| Steroid      | Medium/Tissue | Dosage         | Duration | Result                                          | Reference                                |
|--------------|---------------|----------------|----------|-------------------------------------------------|------------------------------------------|
| DHT          | Serum         | 5 mg/day       | 28 days  | ~66% decrease (from 1.36 to 0.46 nmol/L)        | <a href="#">[11]</a>                     |
| DHT          | Serum         | 0.2 - 5 mg/day | -        | ~68-72% decrease                                | <a href="#">[14]</a>                     |
| DHT          | Bald Scalp    | 5 mg/day       | 28 days  | ~43% decrease (from 6.40 to 3.62 pmol/g)        | <a href="#">[11]</a>                     |
| DHT          | Prostate      | 5 mg/day       | 7 days   | ~85% decrease                                   | <a href="#">[10]</a>                     |
| Testosterone | Serum         | 5 mg/day       | 4 years  | ~10-20% increase (remains in physiologic range) | <a href="#">[9]</a> <a href="#">[13]</a> |
| Testosterone | Serum         | 1 mg/day       | -        | ~15% increase from baseline                     | <a href="#">[9]</a>                      |
| Testosterone | Bald Scalp    | 5 mg/day       | 28 days  | Increase observed in 75% of subjects            | <a href="#">[11]</a>                     |
| Testosterone | Prostate      | 5 mg/day       | 7 days   | Reciprocal increase observed                    | <a href="#">[10]</a>                     |

## Impact on Neuroactive Steroids

The consequences of 5 $\alpha$ -reductase inhibition extend to neuroactive steroids, which are critical modulators of neuronal activity, particularly through GABA-A and NMDA receptors.[7][15] Finasteride treatment has been shown to significantly decrease the formation of 5 $\alpha$ -reduced neurosteroids like allopregnanolone while increasing levels of their precursors or metabolites from alternative pathways.[7][15] These alterations have been observed in plasma, cerebrospinal fluid (CSF), and various brain regions.[16][17][18]

| Neurosteroid                  | Medium/Tissue   | Species/Condition         | Dosage/Treatment     | Result                    | Reference |
|-------------------------------|-----------------|---------------------------|----------------------|---------------------------|-----------|
| Allopregnanolone              | Brain           | Rat (stressed)            | 10 mg/kg             | Almost complete depletion | [19]      |
| Allopregnanolone              | -               | Men with BPH              | 5 mg/day (4 months)  | Significant decrease      | [15]      |
| Dihydroprogesterone           | Plasma          | Post-finasteride patients | -                    | Decreased levels          | [16]      |
| Tetrahydroprogesterone        | CSF             | Post-finasteride patients | -                    | Below detection limit     | [16]      |
| Progesterone                  | Cerebral Cortex | Rat                       | Subchronic treatment | Increased levels          | [17]      |
| Dehydroepiandrosterone (DHEA) | Cerebral Cortex | Rat                       | Subchronic treatment | Decreased levels          | [17]      |
| Pregnenolone                  | Plasma & CSF    | Post-finasteride patients | -                    | Increased levels          | [16]      |
| Androsterone                  | -               | Men with BPH              | 5 mg/day (4 months)  | Significant decrease      | [15]      |
| Epiandrosterone               | -               | Men with BPH              | 5 mg/day (4 months)  | Significant decrease      | [15]      |

# Experimental Protocols

Accurate quantification of steroids and assessment of enzyme activity are paramount in understanding the effects of inhibitors like finasteride.

## Quantification of Steroids and Neurosteroids

While immunoassays are widely available, they can suffer from a lack of specificity due to cross-reactivity with structurally similar steroid metabolites.[\[20\]](#)[\[21\]](#)[\[22\]](#) Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard methodology, offering superior sensitivity and specificity for the simultaneous quantification of multiple steroids.[\[19\]](#)[\[23\]](#)[\[24\]](#)

General Protocol for LC-MS/MS Analysis of Neurosteroids:

- Sample Collection & Preparation:
  - Collect biological samples (e.g., serum, plasma, CSF, or brain tissue homogenate).
  - For tissue, homogenize in an appropriate buffer.
  - Add internal standards (stable isotope-labeled versions of the analytes) to the sample to account for matrix effects and extraction variability.
- Extraction:
  - Perform protein precipitation using a solvent like methanol or acetonitrile.[\[25\]](#)
  - Alternatively, use liquid-liquid extraction (e.g., with chloroform/2-butanol) or solid-phase extraction (SPE) for sample cleanup and concentration.[\[26\]](#)
- Derivatization (Optional but common for enhancing sensitivity):
  - To improve ionization efficiency, especially for certain neurosteroids, derivatize the extracted analytes. A common reagent is 2-nitro-4-trifluoromethylphenylhydrazine (NFPH), which converts oxosteroids to hydrazones, significantly increasing sensitivity in negative ion mode mass spectrometry.[\[26\]](#)[\[27\]](#)

- Chromatographic Separation (UHPLC/HPLC):
  - Inject the prepared sample into a high-performance liquid chromatography system.
  - Use a reverse-phase column (e.g., C18 or biphenyl) to separate the individual steroids based on their polarity.[23]
  - Employ a gradient elution with a mobile phase typically consisting of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium formate to aid ionization.
- Mass Spectrometric Detection (MS/MS):
  - The eluent from the HPLC is directed into the mass spectrometer's ion source (commonly Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).[28]
  - Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For each analyte, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides high specificity.[23]
  - Quantify the analytes by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.

**Caption:** General experimental workflow for LC-MS/MS steroid analysis.

## Measurement of 5 $\alpha$ -Reductase Activity

Enzyme activity assays are crucial for determining the inhibitory potential (e.g., IC<sub>50</sub>) of compounds like finasteride. A common method involves using microsomes from rat liver or prostate, which are rich in 5 $\alpha$ -reductase.[29][30]

General Protocol for a Spectrophotometric 5 $\alpha$ -Reductase Assay:[29][31]

- Enzyme Preparation:
  - Homogenize rat ventral prostate or liver tissue in a suitable buffer.

- Prepare a microsomal fraction through differential centrifugation. The resulting pellet contains the enzyme.
- Resuspend the microsomes and determine the protein concentration.
- Reaction Mixture Preparation:
  - In a reaction vessel, combine the microsomal enzyme preparation (e.g., 20 µg/ml) with a buffer (e.g., phosphate buffer, pH 6.5-7.0).
  - Add the inhibitor (finasteride) at various concentrations or the vehicle control.
  - Add the cofactor NADPH, which is required for the reduction reaction.
- Enzyme Reaction:
  - Pre-incubate the mixture at 37°C for a short period (e.g., 15 minutes).[30]
  - Initiate the reaction by adding the substrate, testosterone.
  - Incubate at 37°C for a defined time (e.g., 30 minutes).[30]
- Reaction Termination & Product Measurement:
  - Stop the reaction (e.g., by adding acid).[30]
  - Quantify the amount of substrate consumed or product formed.
  - Spectrophotometric Method: One approach measures the remaining testosterone using an Enzyme Immunoassay (EIA) kit.[30]
  - Enzymatic Cycling Method: A more sensitive spectrophotometric method measures the 5α-reduced products (DHT and 5α-androstan-3α,17β-diol) by using 3α-hydroxysteroid dehydrogenase in an enzymatic cycling reaction that generates a colored product (thio-NADH), which can be measured at 400 nm.[29][31]
  - LC-MS/MS Method: Alternatively, the reaction mixture can be extracted and the products (DHT) quantified using LC-MS/MS for the highest specificity.

- Data Analysis:
  - Calculate the percentage of inhibition at each finasteride concentration relative to the vehicle control.
  - Determine the  $IC_{50}$  value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

**Caption:** Workflow for a  $5\alpha$ -reductase enzymatic inhibition assay.

## Downstream Consequences: Neurosteroids and GABA-A Receptor Modulation

The alteration of neurosteroid levels by finasteride has significant downstream implications for neurotransmission. Neurosteroids like allopregnanolone are potent positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[7][8] By enhancing GABA's effect, these neurosteroids contribute to anxiolytic, anticonvulsant, and sedative-hypnotic activities.[8][15]

Finasteride-induced depletion of allopregnanolone reduces this tonic inhibitory signaling, which may contribute to some of the reported psychological adverse effects, such as anxiety or depression, in susceptible individuals.[7][15] The drug effectively uncouples progesterone and testosterone metabolism from the production of these crucial GABA-ergic modulators. This relationship underscores the importance of considering the broader neuroendocrine effects of  $5\alpha$ -reductase inhibitors in drug development and clinical practice.

**Caption:** Logical pathway from finasteride to GABA-A receptor modulation.

## Conclusion

Finasteride's impact on the body's hormonal milieu is far more complex than a simple reduction in DHT. Its inhibition of  $5\alpha$ -reductase triggers a systemic recalibration of steroid and neurosteroid synthesis. For researchers and drug development professionals, a comprehensive understanding of these effects is critical. The significant, quantifiable reductions in DHT and allopregnanolone, coupled with reciprocal increases in upstream precursors like testosterone, highlight the enzyme's central role in metabolic homeostasis. The use of robust analytical methods, particularly LC-MS/MS, is essential for accurately characterizing these

changes. The downstream consequences of altered neurosteroid levels on GABA-ergic neurotransmission provide a compelling area for further investigation, particularly in understanding the full safety and efficacy profile of 5 $\alpha$ -reductase inhibitors and in the development of future targeted therapies.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. urology-textbook.com [urology-textbook.com]
- 2. Finasteride - Wikipedia [en.wikipedia.org]
- 3. xyonhealth.com [xyonhealth.com]
- 4. 5 $\alpha$ -Reductase inhibitors alter steroid metabolism and may contribute to insulin resistance, diabetes, metabolic syndrome and vascular disease: a medical hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Finasteride? [synapse.patsnap.com]
- 6. youtube.com [youtube.com]
- 7. Finasteride treatment and neuroactive steroid formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new look at the 5alpha-reductase inhibitor finasteride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Finasteride, an inhibitor of 5 alpha-reductase, suppresses prostatic dihydrotestosterone in men with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of finasteride, a 5 alpha-reductase inhibitor, on scalp skin testosterone and dihydrotestosterone concentrations in patients with male pattern baldness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. theindependentpharmacy.co.uk [theindependentpharmacy.co.uk]
- 13. Effects of finasteride on serum testosterone and body mass index in men with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. experts.umn.edu [experts.umn.edu]
- 15. researchgate.net [researchgate.net]
- 16. Patients treated for male pattern hair with finasteride show, after discontinuation of the drug, altered levels of neuroactive steroids in cerebrospinal fluid and plasma — PFSNetwork.org [pfsnetwork.org]
- 17. karger.com [karger.com]
- 18. researchgate.net [researchgate.net]
- 19. Studies on neurosteroids XXV. Influence of a 5alpha-reductase inhibitor, finasteride, on rat brain neurosteroid levels and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. biochemia-medica.com [biochemia-medica.com]
- 21. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction | springermedizin.de [springermedizin.de]
- 22. Clinical utility of laboratory developed mass spectrometry assays for steroid hormone testing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. excelmale.com [excelmale.com]
- 26. [Determination of neurosteroids in rat brain regions by liquid chromatography/negative atmospheric pressure ionization mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Studies on neurosteroids XVII. Analysis of stress-induced changes in neurosteroid levels in rat brains using liquid chromatography-electron capture atmospheric pressure chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. chromsoc.jp [chromsoc.jp]
- 29. Spectrophotometric method for the assay of steroid 5 $\alpha$ -reductase activity of rat liver and prostate microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 31. Spectrophotometric Method for the Assay of Steroid 5 $\alpha$ -Reductase Activity of Rat Liver and Prostate Microsomes | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [The Impact of Finasteride on Steroidogenesis and Neurosteroid Synthesis: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12294856#finasteride-s-effect-on-steroidogenesis-and-neurosteroids>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)